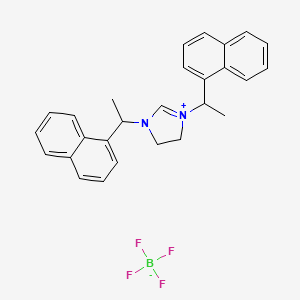
Propyl 3-amino-3-(4-bromophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-amino-3-(4-bromophenyl)propanoate: is an organic compound that belongs to the class of esters It features a propyl ester group attached to a 3-amino-3-(4-bromophenyl)propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl 3-amino-3-(4-bromophenyl)propanoate typically begins with 4-bromobenzaldehyde and propyl 3-aminopropanoate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propyl 3-amino-3-(4-bromophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
- The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylpropanoates.
Applications De Recherche Scientifique
Chemistry:
- Propyl 3-amino-3-(4-bromophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
Molecular Targets and Pathways:
- The exact mechanism of action of propyl 3-amino-3-(4-bromophenyl)propanoate is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities.
- The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
- Propyl 3-amino-3-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
propyl 3-amino-3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-7-16-12(15)8-11(14)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
Clé InChI |
OVRPPLGJKQCLEM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC(C1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)

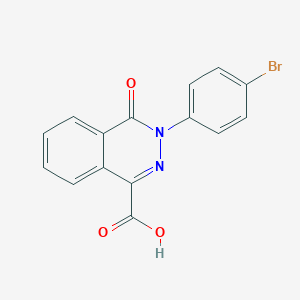
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)

![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
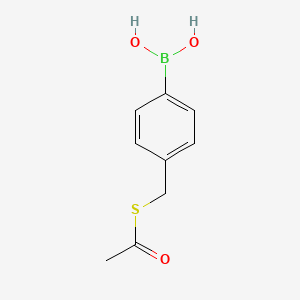

![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
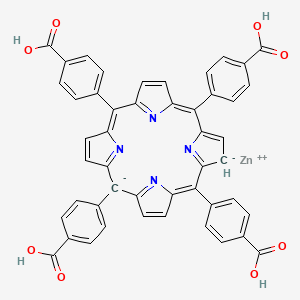
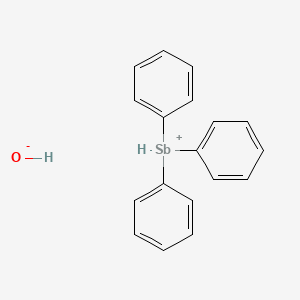
![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)

